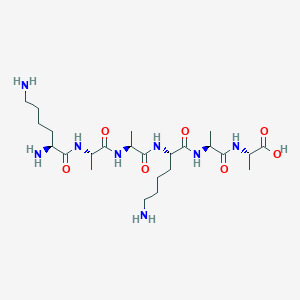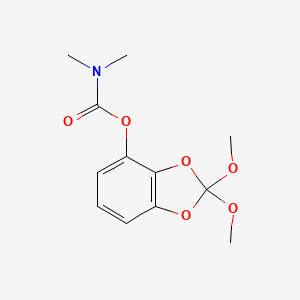
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is a complex organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features additional alkyl and alkenyl substituents, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization. Common methods include:
Hantzsch Pyridine Synthesis: This method involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Chichibabin Synthesis: This involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines.
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes and high-throughput methods to ensure efficiency and yield. These methods may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursor compounds.
Continuous Flow Synthesis: Utilizing continuous reactors to streamline the synthesis process and improve scalability.
化学反応の分析
Types of Reactions
Pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Pyridines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of pyridines can yield piperidines, often using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with metal catalysts, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
Pyridine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic uses, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. Generally, they can interact with biological molecules through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in cells.
DNA Intercalation: Binding to DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound with a simple aromatic ring.
Piperidine: A saturated six-membered ring with nitrogen.
Quinoline: A fused ring system with a benzene and pyridine ring.
Uniqueness
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is unique due to its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyridine derivatives.
特性
CAS番号 |
58720-99-3 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
4-(4-methylpent-3-enyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C14H21N/c1-11(2)6-5-7-13-8-9-15-14(10-13)12(3)4/h6,8-10,12H,5,7H2,1-4H3 |
InChIキー |
BAAMDURBYZVDKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)



![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
